molecular formula C17H19N3O2 B7757181 MFCD04065282

MFCD04065282

Cat. No.: B7757181
M. Wt: 297.35 g/mol
InChI Key: CQIKOXSVBGJVKI-UHFFFAOYSA-N
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Description

MFCD04065282 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalytic applications. The compound is synthesized via reactions involving pyridine derivatives and sulfur-containing reagents, achieving yields up to 86.95% under optimized conditions .

Properties

IUPAC Name

5-(azepan-1-yl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-12-15-17(20-10-6-1-2-7-11-20)22-16(19-15)13-21-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKOXSVBGJVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065282 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

MFCD04065282 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD04065282 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD04065282 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides exert their effects by targeting the plasma membrane and intracellular components of pathogenic bacteria . Similarly, this compound may interact with specific proteins or enzymes, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Contrasts :

  • This compound contains a thioamide (N–C=S) group absent in both analogs.
  • The boronic acid in CAS 1046861-20-4 enhances its reactivity in Suzuki-Miyaura couplings, whereas the ester group in CAS 1761-61-1 favors hydrolytic stability .

Physicochemical Properties

Property This compound CAS 1046861-20-4 CAS 1761-61-1
Molecular Weight 152.17 235.27 201.02
Solubility (mg/ml) 0.24 0.24 0.687
Log Po/w 0.61 2.15 0.78
BBB Permeability Moderate High Low
Synthesis Yield (%) 86.95 Not Reported 98

Analysis :

  • Higher molecular weight in CAS 1046861-20-4 correlates with reduced solubility but enhanced lipophilicity (Log Po/w = 2.15), favoring membrane permeability .
  • CAS 1761-61-1’s superior solubility (0.687 mg/ml) aligns with its ester group’s polarity, making it suitable for aqueous-phase reactions .

Key Differences :

  • This compound’s synthesis avoids transition metals, reducing purification complexity compared to CAS 1046861-20-4 .
  • CAS 1761-61-1’s catalytic method highlights sustainability, a growing priority in industrial chemistry .

Research Findings and Discussion

  • Molecular Weight vs. Bioavailability : Lower molecular weight of this compound (152.17 g/mol) enhances its bioavailability compared to CAS 1046861-20-4 (235.27 g/mol), aligning with Lipinski’s Rule of Five .
  • Thermal Stability : CAS 1761-61-1’s ester group provides hydrolytic stability, whereas this compound’s thioamide may degrade under acidic conditions, limiting its industrial use .
  • Synthetic Scalability: The high yield (98%) and catalyst recyclability in CAS 1761-61-1’s synthesis present economic advantages over this compound’s method .

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